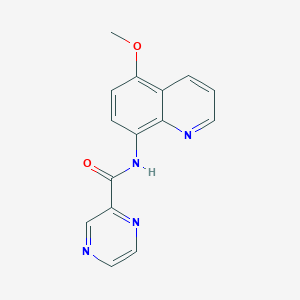
N-(5-methoxyquinolin-8-yl)pyrazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-methoxyquinolin-8-yl)pyrazine-2-carboxamide: is a heterocyclic compound that combines the structural features of quinoline and pyrazineThe presence of both quinoline and pyrazine rings in its structure makes it a versatile ligand for coordination chemistry and a candidate for biological activity studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-methoxyquinolin-8-yl)pyrazine-2-carboxamide typically involves the reaction of 5-methoxyquinoline with pyrazine-2-carboxylic acid or its derivatives. One common method includes the use of an ionic liquid, such as tetrabutylammonium bromide (TBAB), as a reaction medium to facilitate the condensation reaction . The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: N-(5-methoxyquinolin-8-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the quinoline ring can be oxidized to form a quinone derivative.
Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted amides and thioamides.
Aplicaciones Científicas De Investigación
Chemistry: N-(5-methoxyquinolin-8-yl)pyrazine-2-carboxamide is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their magnetic and electronic properties .
Biology: The compound has potential applications in biological studies due to its structural similarity to bioactive molecules. It can be used as a scaffold for designing inhibitors of enzymes or receptors.
Medicine: Research is ongoing to explore the compound’s potential as an antimicrobial or anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development .
Industry: In the material science industry, the compound can be used to develop new materials with specific electronic or optical properties. Its coordination complexes can be incorporated into sensors or catalysts.
Mecanismo De Acción
The mechanism of action of N-(5-methoxyquinolin-8-yl)pyrazine-2-carboxamide depends on its application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The quinoline ring can intercalate with DNA, while the pyrazine ring can participate in hydrogen bonding and π-π interactions . These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects.
Comparación Con Compuestos Similares
N-(quinolin-8-yl)pyrazine-2-carboxamide: Lacks the methoxy group, which may affect its biological activity and binding properties.
N-(benzo[d]thiazol-2-yl)pyrazine-2-carboxamide: Contains a benzothiazole ring instead of quinoline, leading to different electronic properties.
N-(1H-benzo[d]imidazol-2-yl)pyrazine-2-carboxamide: Features a benzoimidazole ring, which can influence its coordination chemistry and biological activity.
Uniqueness: The presence of the methoxy group on the quinoline ring in N-(5-methoxyquinolin-8-yl)pyrazine-2-carboxamide enhances its ability to participate in hydrogen bonding and electronic interactions. This structural feature can improve its binding affinity to biological targets and its stability in coordination complexes .
Propiedades
Fórmula molecular |
C15H12N4O2 |
|---|---|
Peso molecular |
280.28 g/mol |
Nombre IUPAC |
N-(5-methoxyquinolin-8-yl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C15H12N4O2/c1-21-13-5-4-11(14-10(13)3-2-6-18-14)19-15(20)12-9-16-7-8-17-12/h2-9H,1H3,(H,19,20) |
Clave InChI |
WSXKZTPTMVACMU-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C=CC=NC2=C(C=C1)NC(=O)C3=NC=CN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




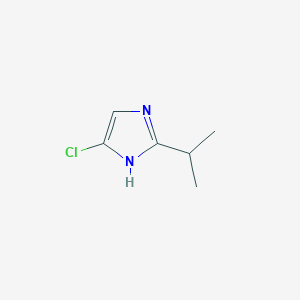

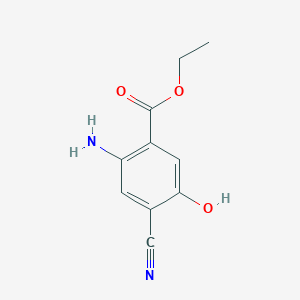

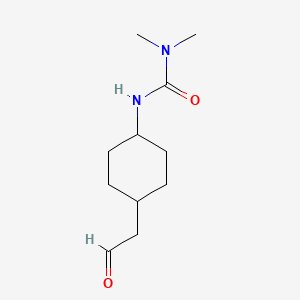
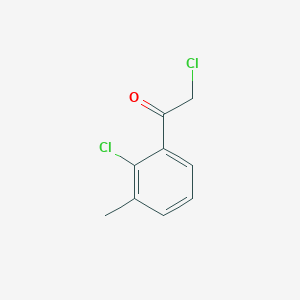
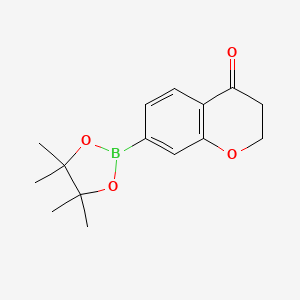
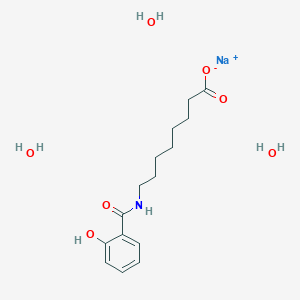
![(2R,3R,4S,5R)-2-[12-(1-benzofuran-2-yl)-3-oxa-7,9,11-triazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12955011.png)
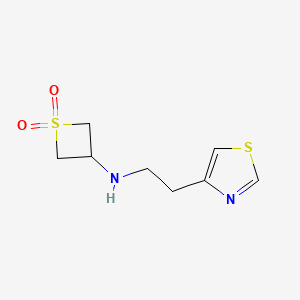
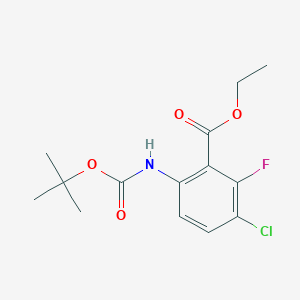
![(2,2-Dioxido-1,3-dihydrobenzo[c]thiophen-5-yl)boronic acid](/img/structure/B12955037.png)
